BenchChemオンラインストアへようこそ!

NSC177365

hTERT Promoter G-quadruplex Pharmacological Chaperone

NSC177365 (GTC365) is a unique pharmacological chaperone that corrects misfolded G-quadruplex structures in mutant hTERT promoters, enabling specific study of mutation-driven cancers without inducing general DNA damage. This distinct mechanism makes it an essential, non-substitutable tool for oncology research.

Molecular Formula C23H24ClN7O4S
Molecular Weight 530.0 g/mol
CAS No. 63345-17-5
Cat. No. B1672417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC177365
CAS63345-17-5
SynonymsGTC365;  GTC-365;  GTC 365;  NSC177365;  NSC-177365;  NSC 177365
Molecular FormulaC23H24ClN7O4S
Molecular Weight530.0 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])NC4=CC=C(C=C4)NS(=O)(=O)CCCN=C(N)N.Cl
InChIInChI=1S/C23H23N7O4S.ClH/c24-23(25)26-12-3-13-35(33,34)29-16-8-6-15(7-9-16)27-22-18-4-1-2-5-20(18)28-21-14-17(30(31)32)10-11-19(21)22;/h1-2,4-11,14,29H,3,12-13H2,(H,27,28)(H4,24,25,26);1H
InChIKeyOPSGDYHBXKMPNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GTC365 (NSC177365, CAS 63345-17-5) for hTERT-Targeted Cancer Research: Product Overview and Procurement Considerations


GTC365 (NSC177365, CAS 63345-17-5) is a small-molecule pharmacological chaperone that specifically targets mutant human telomerase reverse transcriptase (hTERT) promoters [1]. It acts by redirecting misfolded G-quadruplex structures in the hTERT promoter, restoring transcriptional silencing and reducing hTERT activity . This mechanism is distinct from direct G4-stabilizing ligands or telomerase inhibitors, making GTC365 a valuable chemical probe for investigating hTERT promoter mutation-driven cancers, particularly melanoma and glioblastoma [2].

Why Generic G4 Ligands Cannot Substitute for GTC365 (NSC177365) in hTERT Promoter Misfolding Studies


Generic G-quadruplex (G4) stabilizing ligands (e.g., BRACO-19, TMPyP4) broadly target multiple G4 structures, inducing DNA damage and cell cycle arrest [1]. In contrast, GTC365 is a pharmacological chaperone that acts at an early folding intermediate of the hTERT promoter G4, specifically correcting misfolding caused by cancer-associated mutations without inducing a generalized DNA damage response [2]. This fundamental mechanistic difference means that substituting GTC365 with a broad-spectrum G4 ligand will not replicate its unique biological effects, leading to erroneous conclusions about hTERT promoter mutation-specific biology.

Quantitative Differentiation Evidence for GTC365 (NSC177365) vs. Closest Analogs and Alternatives


Mechanism of Action: Pharmacological Chaperone vs. Direct G4 Stabilization

Unlike broad-spectrum G4 ligands such as GQC-05, which stabilize a wide array of G4 structures and induce global chromatin accessibility changes, GTC365 acts as a pharmacological chaperone that specifically redirects misfolding of the hTERT promoter G4 at an early folding intermediate [1]. This leads to targeted transcriptional repression of hTERT without the off-target genomic effects associated with pan-G4 stabilization [1].

hTERT Promoter G-quadruplex Pharmacological Chaperone Transcriptional Repression

Binding Affinity for hTERT Promoter G-Quadruplex

GTC365 demonstrates high-affinity binding to the hTERT promoter G-quadruplex. Its binding affinity is comparable between wild-type and mutant (G124/125A) telomeric G-quadruplexes, indicating a chaperone-like interaction that stabilizes the correct folded state rather than simply binding to the final structure .

hTERT G-quadruplex Binding Affinity Kd

Differential Cytotoxicity Profile: GTC365 vs. GQC-05

The specific targeting of GTC365 results in significantly lower cytotoxicity compared to the broad-spectrum G4 ligand GQC-05. This difference reflects GTC365's targeted mechanism versus the global DNA damage response induced by GQC-05 [1].

Cytotoxicity IC50 Cancer Cell Lines hTERT

Selective Therapeutic Window: GTC365 vs. BRACO-19

In melanoma cells, GTC365 demonstrates superior tumor growth inhibition compared to BRACO-19, particularly at lower concentrations. This differential activity highlights the advantage of targeting the mutant hTERT promoter folding pathway over general G4 stabilization [1].

Melanoma hTERT G-quadruplex Therapeutic Window

Optimal Research Applications for GTC365 (NSC177365) in hTERT Promoter Mutation-Driven Cancer Models


Investigating hTERT Promoter Mutation-Specific Transcriptional Repression in Melanoma and Glioblastoma

GTC365 is the optimal tool for dissecting the transcriptional consequences of hTERT promoter mutations (e.g., -124C>T, -146C>T) in melanoma and glioblastoma. Its pharmacological chaperone mechanism directly corrects the misfolded G-quadruplex silencer element, allowing researchers to isolate mutation-specific effects on hTERT expression and downstream pathways without confounding DNA damage responses [1].

Chromatin Accessibility and Epigenetic Studies of Targeted G4 Modulation

For researchers using ATAC-seq or ChIP-seq to map chromatin state changes upon G4 modulation, GTC365 provides a critical specificity control. Its effect on only 61 genomic regions contrasts sharply with broad-spectrum ligands like GQC-05, enabling the study of targeted G4 biology versus global G4 stabilization artifacts [2].

Comparative Mechanistic Studies of Pharmacological Chaperones vs. Direct G4 Ligands

GTC365 serves as a benchmark pharmacological chaperone for head-to-head comparisons with other G4-targeting modalities (e.g., TG-4260, BRACO-19, TMPyP4). These studies are essential for delineating the distinct cellular outcomes of stabilizing different G4 folding intermediates versus binding to fully formed G4 structures [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC177365

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.